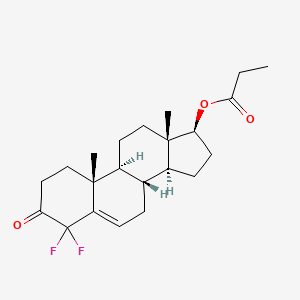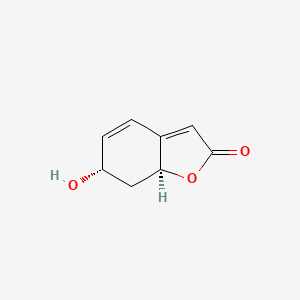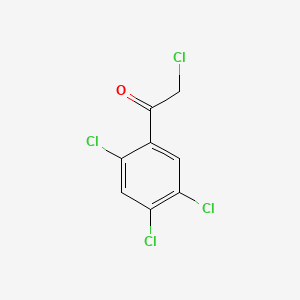
2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
Overview
Description
Chlorfenapyr was first introduced in the market in 1995 as a pesticide to control a variety of pests, including insects and mites. This compound is a member of the pyrroles chemical family and has a unique mode of action that makes it effective against a wide range of pests. Chlorfenapyr is a pro-insecticide, meaning that it is converted into its active form by the pest's enzymes. This makes it highly selective and less harmful to non-target organisms.
Scientific Research Applications
Toxicity and Environmental Impact
Research has shown that chlorinated technical compounds, including those related to 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone, have been found to be contaminated with trace amounts of chlorinated dibenzofurans or chlorinated dibenzodioxins. These compounds have been implicated in causing chloracne, liver disease, teratogenicity, and other health issues in both humans and animals due to their toxicity. The literature on the toxicity of these compounds highlights the need for further evaluation to determine the specific sources of various disease entities caused by these chemicals or their contaminants (Kimbrough, 1972).
Bioremediation and Degradation
Studies on bioremediation highlight the potential for microorganisms to degrade compounds related to this compound, particularly in the context of treating contaminated soils. Biodegradation processes, including dechlorination and ring cleavage mechanisms, have been identified as cost-effective methods for reducing soil concentrations of such contaminants. Factors influencing these processes include the composition and enzymatic activity of the soil microflora and environmental conditions like aeration, pH, and temperature. Understanding these factors can help design treatments to stimulate biodegradation in contaminated soils (Foght et al., 2001).
Occurrence in the Environment
The occurrence and behavior of chlorinated phenols and related compounds in the environment have been reviewed, with studies assessing their impact on aquatic environments. These compounds generally exert moderate toxic effects but can have significant long-term toxicity to fish upon prolonged exposure. Their persistence varies depending on environmental conditions and the presence of microflora capable of biodegrading these compounds. This highlights the complex dynamics of these chemicals in natural environments and underscores the importance of ongoing monitoring and assessment (Krijgsheld & Gen, 1986).
Treatment and Reclamation of Wastewater
The treatment of high-strength wastewater from the pesticide industry, which often contains toxic pollutants related to this compound, has been explored. Biological processes and granular activated carbon have been shown to effectively remove a significant percentage of these compounds from wastewater. This research is crucial for developing effective treatment methods to prevent these toxic compounds from entering natural water sources and impacting aquatic life (Goodwin et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-1-(2,4,5-trichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUJOTLYIPZNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923223 | |
| Record name | 2-Chloro-1-(2,4,5-trichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201-42-9 | |
| Record name | 2,4,5-Trichlorophenacyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-(2,4,5-trichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4',5'-Tetrachloroacetophenone (SD 8895) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-1-(2,4,5-TRICHLOROPHENYL)ETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B4NCB2Y72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




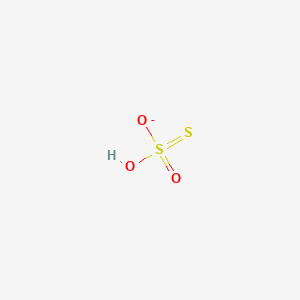
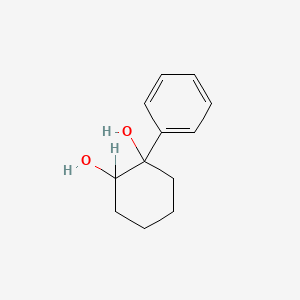
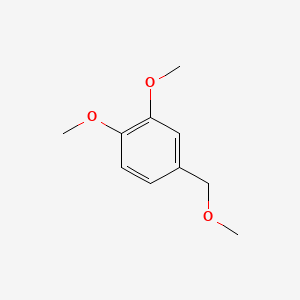
![5-Methoxy-2-[[(1-methyl-2-benzimidazolyl)amino]methyl]phenol](/img/structure/B1211948.png)


![1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1211954.png)
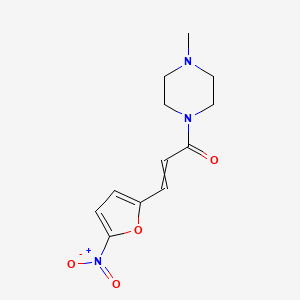
![3-[(2,4-Dichlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1211957.png)
